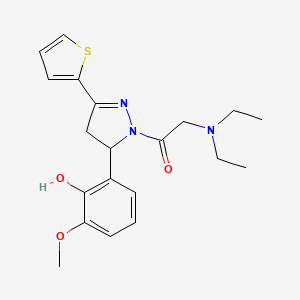

2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a unique structure that includes a diethylamino group, a methoxyphenyl group, and a thiophene group, among others

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps. A common method might start with the reaction of 2-hydroxy-3-methoxybenzaldehyde with a thiophene derivative to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form a pyrazoline ring. Finally, the pyrazoline compound undergoes a reaction with diethylaminoethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production would follow similar steps but scaled up with optimizations for yield and purity. Catalysts and solvents might be carefully chosen to enhance reaction efficiency, and continuous flow techniques could be applied to improve throughput.

化学反応の分析

Types of Reactions:

Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.

Reduction: The pyrazoline ring can be reduced to a corresponding pyrazolidine under suitable conditions.

Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) in acidic or neutral conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄).

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) under light or radical initiators.

Condensation: Acid or base catalysts, typically under reflux conditions.

Major Products Formed:

Quinone derivatives from oxidation.

Pyrazolidine derivatives from reduction.

Halogenated thiophenes from substitution.

Schiff bases or imines from condensation reactions.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Notably, it has shown promise in the following areas:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole and thiophene rings is believed to enhance this activity by interacting with specific biological targets involved in cell proliferation and survival.

- Anti-inflammatory Properties : The incorporation of hydroxyl and methoxy groups may contribute to anti-inflammatory effects. Research suggests that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Neuropharmacology

Research indicates that the diethylamino group may enhance the compound's ability to cross the blood-brain barrier, potentially leading to applications in treating central nervous system disorders such as anxiety and depression. Compounds with similar structures have been shown to modulate neurotransmitter systems, which could be beneficial for neuropsychiatric conditions.

Agricultural Chemistry

Recent studies have explored the use of this compound as a pesticide or herbicide. Its unique structure allows it to interact with plant growth regulators or pest metabolism pathways, potentially leading to effective agricultural applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including compounds structurally related to 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), highlighting the potential of these compounds as lead structures for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, a derivative of the compound was evaluated for its anti-inflammatory effects. The study showed that treatment significantly reduced edema and inflammatory markers in treated animals compared to controls, suggesting that modifications in the chemical structure could enhance therapeutic efficacy .

Case Study 3: Neuropharmacological Applications

A pharmacological study assessed the effects of similar diethylamino-substituted compounds on anxiety-like behaviors in rodents. The findings indicated that these compounds could reduce anxiety levels significantly, suggesting their potential use as anxiolytic agents .

作用機序

The biological effects of 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are attributed to its interaction with various molecular targets:

Molecular Targets: May interact with enzymes, receptors, or nucleic acids.

Pathways Involved: Potentially involved in signaling pathways, enzyme inhibition, or modulation of gene expression.

The specific mechanism would depend on the context of its application, such as inhibiting a key enzyme in a metabolic pathway for therapeutic purposes.

類似化合物との比較

When comparing 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone with similar compounds, it's crucial to look at structural analogs that share common features but differ in specific functional groups or ring systems. For instance:

Similar Compounds:

Pyrazoline derivatives with different substituents.

Thiophene derivatives without the pyrazoline ring.

Methoxyphenyl compounds without the diethylamino group.

Uniqueness: The combination of the diethylamino group, methoxyphenyl group, and thiophene ring in this specific configuration imparts unique chemical reactivity and potential biological activities that are distinct from other similar compounds.

生物活性

The compound 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diethylamino group, a thiophene ring, and a pyrazole moiety, which are known to contribute to various biological activities. The presence of a hydroxymethoxyphenyl group enhances its potential for interaction with biological targets.

Antiproliferative Effects

Research has indicated that compounds similar to this one exhibit significant antiproliferative effects on cancer cells. For instance, analogs with diethylamino groups have shown inhibitory action against topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to reduced cell proliferation in various cancer cell lines .

| Compound | Mechanism of Action | Effect on Cell Proliferation |

|---|---|---|

| This compound | Inhibition of topoisomerase II | Significant reduction in cancer cell growth |

| Benzopsoralens (related compounds) | Induces apoptosis via DNA damage | High antiproliferative activity |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that similar structures can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes. For example, certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting potential utility in treating resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : By interfering with the function of topoisomerases, the compound can prevent DNA replication in cancer cells.

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, protecting cells from oxidative stress.

Study 1: Antiproliferative Activity

A study conducted on various pyrazole derivatives demonstrated that those containing diethylamino groups exhibited enhanced antiproliferative activity against human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

Study 2: Antimicrobial Efficacy

In vitro testing of related compounds against M. tuberculosis showed that modifications to the pyrazole ring structure could significantly enhance antibacterial activity. The tested compounds inhibited bacterial growth at concentrations as low as 1 µg/mL .

特性

IUPAC Name |

2-(diethylamino)-1-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-4-22(5-2)13-19(24)23-16(12-15(21-23)18-10-7-11-27-18)14-8-6-9-17(26-3)20(14)25/h6-11,16,25H,4-5,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURJRUSBPVZVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。